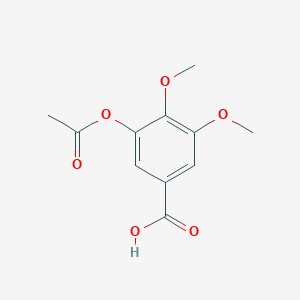
Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of an acetyloxy group at the 3-position and two methoxy groups at the 4 and 5 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- typically involves the acetylation of 3-hydroxy-4,5-dimethoxybenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxy derivative, which can then participate in further biochemical reactions. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.
3-Hydroxy-4,5-dimethoxybenzoic acid: A precursor in the synthesis of Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy-.
4,5-Dimethoxybenzoic acid: Lacks the acetyloxy group but shares similar structural features.
Uniqueness
Benzoicacid, 3-(acetyloxy)-4,5-dimethoxy- is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
5444-05-3 |
|---|---|
Formule moléculaire |
C11H12O6 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
3-acetyloxy-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H12O6/c1-6(12)17-9-5-7(11(13)14)4-8(15-2)10(9)16-3/h4-5H,1-3H3,(H,13,14) |
Clé InChI |
MDKAXOLGQLHQIP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
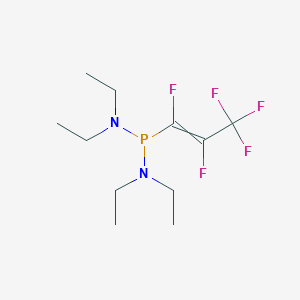
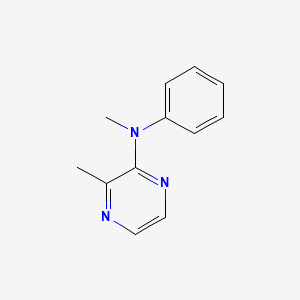

![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
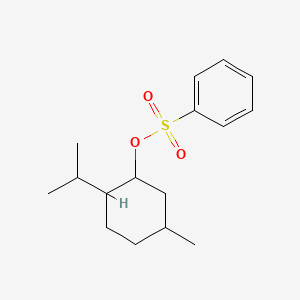


![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
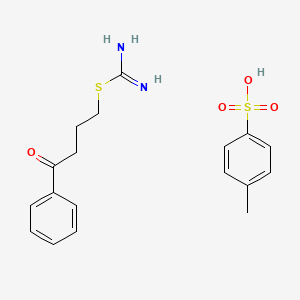
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
